molecular formula C10H9ClN2O B1621903 2-chloro-N-(4-cyanophenyl)propanamide CAS No. 40781-36-0

2-chloro-N-(4-cyanophenyl)propanamide

Cat. No.: B1621903
CAS No.: 40781-36-0
M. Wt: 208.64 g/mol
InChI Key: YJKWYWDSLSGVDW-UHFFFAOYSA-N
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Description

2-Chloro-N-(4-cyanophenyl)propanamide (CAS: 572881-44-8) is a chloro-substituted propanamide derivative featuring a 4-cyanophenyl group. Its molecular formula is C₁₀H₉ClN₂O, with a molecular weight of 208.64 g/mol . Key physical properties include a melting point of 138–140°C, boiling point of 418.3±30.0°C, and density of 1.3±0.1 g/cm³ .

Properties

CAS No.

40781-36-0

Molecular Formula

C10H9ClN2O

Molecular Weight

208.64 g/mol

IUPAC Name

2-chloro-N-(4-cyanophenyl)propanamide

InChI

InChI=1S/C10H9ClN2O/c1-7(11)10(14)13-9-4-2-8(6-12)3-5-9/h2-5,7H,1H3,(H,13,14)

InChI Key

YJKWYWDSLSGVDW-UHFFFAOYSA-N

SMILES

CC(C(=O)NC1=CC=C(C=C1)C#N)Cl

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)C#N)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Propanamides

2-Chloro-N-(4-methylphenyl)propanamide (CNMP)
  • Molecular Formula: C₁₀H₁₂ClNO
  • Key Differences: Replaces the 4-cyanophenyl group with a 4-methylphenyl moiety.
  • Properties: The methyl group (electron-donating) increases hydrophobicity compared to the cyano group (electron-withdrawing). CNMP is utilized in continuous crystallization studies, highlighting its role in pharmaceutical intermediate synthesis .
  • Applications : Key starting material for α-thio-β-chloroacrylamides, emphasizing its utility in scalable API manufacturing .
2-Bromo-N-(4-chlorophenyl)propanamide
  • Molecular Formula: C₉H₉BrClNO
  • Key Differences : Bromine replaces chlorine at the propanamide α-position.

Substituent Position and Bioactivity

4-Cyanophenyl vs. 3-Cyanophenyl Analogs
  • Example: Compound 80 (3-cyanophenyl analog) exhibits reduced dual RNase H/IN inhibition (IC₅₀: 1.77 µM RNase H, 1.18 µM IN) compared to the 4-cyanophenyl derivative 79, underscoring the importance of para-substitution for balanced inhibitory activity .
  • Meta-Substituted Analogs: Compounds 81 (5-pyrimidyl) and 82 (3-cyanophenyl) show higher selectivity for RNase H over IN compared to para-substituted analogs, suggesting meta-substitution favors target specificity .

Functional Group Modifications

2-Chloro-N-(4-cyanophenyl)acetamide
  • Molecular Formula : C₉H₇ClN₂O
  • Key Differences : Acetamide (C₂ backbone) replaces propanamide (C₃).
  • Impact : Shorter carbon chain reduces molecular weight (192.62 g/mol ) and alters solubility. Used in synthetic organic chemistry for intermediate synthesis .
2-Chloro-N-(4-methyl-1,3-thiazol-2-yl)propanamide
  • Molecular Formula : C₇H₉ClN₂OS
  • Key Differences: Thiazole ring replaces the 4-cyanophenyl group.

Complex Substitutions

N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide
  • Molecular Formula : C₁₆H₁₉ClN₂O
  • Key Features : Combines chlorophenethyl and isobutylphenyl groups.
  • Synthesis : Prepared via Schotten-Baumann reaction, demonstrating adaptability in amide bond formation for diverse pharmacological scaffolds .
MR-39
  • Structure: ((S)-3-(4-cyanophenyl)-N-[[1-(3-chloro-4-fluorophenyl)cyclopropyl]methyl]-2-[3-(4-fluorophenyl)ureido]propanamide).
  • Applications : Anti-inflammatory FPR2 agonist, highlighting the role of fluorinated and cyclopropane groups in enhancing receptor binding .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications Reference
2-Chloro-N-(4-cyanophenyl)propanamide C₁₀H₉ClN₂O 208.64 4-Cyanophenyl, Cl High melting point (138–140°C), API intermediate
2-Chloro-N-(4-methylphenyl)propanamide C₁₀H₁₂ClNO 197.66 4-Methylphenyl, Cl Used in continuous crystallization
2-Bromo-N-(4-chlorophenyl)propanamide C₉H₉BrClNO 262.53 Br, 4-Chlorophenyl Altered steric profile
2-Chloro-N-(4-cyanophenyl)acetamide C₉H₇ClN₂O 192.62 Acetamide backbone Synthetic intermediate
MR-39 C₂₁H₁₉ClF₂N₄O₂ 432.85 Fluorophenyl, cyclopropane FPR2 agonist for anti-inflammatory use

Key Research Findings

  • Substituent Position: Para-substituted 4-cyanophenyl groups optimize dual enzyme inhibition (RNase H/IN), while meta-substitution enhances selectivity .
  • Halogen Effects : Bromine analogs exhibit slower reaction kinetics due to steric bulk, whereas chlorine balances reactivity and stability .
  • Backbone Modifications : Propanamide derivatives (C₃) generally show higher thermal stability compared to acetamides (C₂), as seen in melting point data .

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